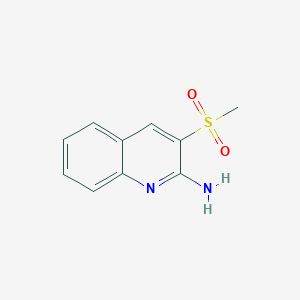

3-(甲磺酰基)-2-喹啉胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

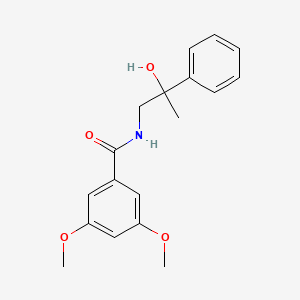

“3-(Methylsulfonyl)-2-quinolinamine” is likely a compound that contains a quinoline backbone with a methylsulfonyl group attached at the 3rd position. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor . A methylsulfonyl group (CH3-SO2-) is a sulfur-containing group that is quite polar and can participate in hydrogen bonding .

Molecular Structure Analysis

The molecular structure of “3-(Methylsulfonyl)-2-quinolinamine” would likely be characterized by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The reactivity of “3-(Methylsulfonyl)-2-quinolinamine” would likely be influenced by the electron-rich quinoline ring and the electron-withdrawing methylsulfonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Methylsulfonyl)-2-quinolinamine” would depend on its molecular structure. It would likely be a solid at room temperature with a high melting point due to the presence of the aromatic ring .科学研究应用

抗菌活性

3-(甲磺酰基)-2-喹啉胺衍生物已显示出显著的抗菌活性。例如,2-乙酰基-3-[(甲磺酰基)甲基]喹喔啉 1-氧化物对兽医学中重要的病原体(包括引起猪痢疾的旋毛虫)表现出有效的体外活性。它还可以在 21 天内完全保护猪免受猪痢疾的侵害 (Dirlam、Presslitz 和 Williams,1983)。

抗利什曼原虫和抗肿瘤活性

对包括 3-(甲磺酰基)-2-喹啉胺在内的 8-喹啉胺衍生物的研究揭示了它们在治疗利什曼原虫杜氏利什曼原虫感染(利什曼病的病因)方面的潜力。一种特定的衍生物,4-[6-[6-甲氧基-4-甲基-8-喹啉基)氨基]己基]-1-哌嗪乙醇,对仓鼠中的这些感染显示出很高的疗效。此外,这些化合物因其抗肿瘤活性而被探索,显示出作为治疗剂的潜力 (Johnson 和 Werbel,1983)。

抗心律失常和抗血管生成特性

某些 3-(甲磺酰基)-2-喹啉胺衍生物,例如 N-[4-[2-羟基-3-[甲基(2-喹啉基甲基)氨基]丙氧基]苯基]甲磺酰胺,已被识别为有效的 III 类抗心律失常剂。这些化合物已在体外和体内显示出有效性,包括在某些情况下能够从心室颤动恢复窦性心律 (Butera 等人,1991)。此外,3-[5-[[4-(甲磺酰基)-1-哌嗪基]甲基]-1H-吲哚-2-基]喹啉-2(1H)-酮等化合物已被合成作为 KDR(一种参与血管生成的激酶)的有效抑制剂 (Payack 等人,2005)。

抗疟疾和广谱抗感染应用

包括 3-(甲磺酰基)-2-喹啉胺衍生物在内的较新类别的 8-喹啉胺的合成已显示出在治疗耐药寄生虫方面的前景。这些化合物表现出有效的抗疟疾活性,其中一些以特定剂量治愈动物模型。它们还表现出显着的抗利什曼原虫、抗真菌和抗菌活性,为广谱抗感染剂提供了有希望的结构类别 (Jain 等人,2018)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

3-methylsulfonylquinolin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-15(13,14)9-6-7-4-2-3-5-8(7)12-10(9)11/h2-6H,1H3,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJEHJEFANSBDSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=CC=CC=C2N=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methylsulfonyl)-2-quinolinamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2R,4R,5R)-5-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2381084.png)

![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)thio)propan-1-one](/img/structure/B2381086.png)

![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one](/img/structure/B2381088.png)

![N-(5-benzoyl-4-phenylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2381089.png)

![3-(3,4-dichlorophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2381090.png)

![Tert-butyl N-[(3S,4R)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2381091.png)

![1-[(3,4-Dichlorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2381094.png)

![3,4-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2381105.png)